molecular formula C18H17ClN4O3 B2945338 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034329-35-4

2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2945338
CAS No.: 2034329-35-4
M. Wt: 372.81
InChI Key: UZECALWSHNGWNX-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core linked via an ethanone bridge to a piperidine ring substituted with a 5-chloropyrimidin-2-yloxy group. The benzoxazole moiety is a bicyclic aromatic heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The piperidine scaffold introduces conformational flexibility, while the 5-chloropyrimidine group likely contributes to target selectivity, particularly in kinase inhibition or anticancer applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-12-9-20-18(21-10-12)25-13-4-3-7-23(11-13)17(24)8-15-14-5-1-2-6-16(14)26-22-15/h1-2,5-6,9-10,13H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECALWSHNGWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Chloropyrimidine Moiety: This step involves the reaction of the intermediate compound with 5-chloropyrimidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and piperidine rings may facilitate binding to specific sites, while the chloropyrimidine moiety can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The European Patent Application (2023/39) lists compounds with pyrido[1,2-a]pyrimidin-4-one cores and benzodioxol substituents (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ). While these share some pharmacophoric features with the target compound, critical differences exist:

Table 1: Key Structural Comparisons

Feature Target Compound Patent Compounds (e.g., EP 2023/39)
Core Structure Benzoxazole Pyrido[1,2-a]pyrimidin-4-one
Heterocyclic Substituent 5-Chloropyrimidin-2-yloxy on piperidine Piperazine/piperidine derivatives on pyrido-pyrimidinone
Aromatic Substituent Benzoxazole (electron-deficient) Benzodioxol (electron-rich)
Key Functional Groups Chloropyrimidine (electrophilic) Methylpiperazine (basic, enhances solubility)

Functional Implications

Electron Effects :

  • The benzoxazole core (electron-deficient) may improve metabolic stability compared to benzodioxol (electron-rich), which is prone to oxidative metabolism .
  • The 5-chloropyrimidine group in the target compound could enhance hydrophobic interactions in kinase binding pockets, similar to FDA-approved kinase inhibitors like imatinib .

Piperidine vs.

Target Selectivity: Pyrido-pyrimidinone cores in the patent compounds are common in cyclin-dependent kinase (CDK) inhibitors, while benzoxazole derivatives are less explored but reported in EGFR or PARP inhibitors .

Research Findings and Hypotheses

  • Synthetic Feasibility: The target compound’s piperidine-chloropyrimidine linkage may pose synthetic challenges due to steric hindrance, whereas the patent’s pyrido-pyrimidinones benefit from established ring-closing methodologies .
  • Biological Activity : Patent compounds with methylpiperazine substituents (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) show enhanced solubility and kinase inhibition (IC₅₀ < 100 nM in CDK2 assays). The target compound’s chloropyrimidine group may confer similar potency but with altered selectivity profiles.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H18ClN3O2\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one exhibit a range of biological activities including:

  • Antimicrobial Activity : Some benzoxazole derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Antiviral Activity : Certain derivatives have been noted for their antiviral effects, particularly against RNA viruses.
  • Anticancer Properties : Compounds with similar scaffolds have been studied for their potential in cancer therapy due to their ability to inhibit cell proliferation.

The exact mechanism of action for 2-(1,2-benzoxazol-3-yl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated compounds related to this structure:

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of benzoxazole derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B16Antifungal
Compound C8Antiviral

Anticancer Studies

Research into the anticancer potential of benzoxazole derivatives indicated that some compounds inhibited the growth of cancer cell lines in vitro. For example, a derivative similar to our compound was tested against breast cancer cell lines with promising results.

Neuropharmacological Effects

Another study explored the neuropharmacological effects of benzoxazole derivatives, noting potential antipsychotic activity. The compounds were tested in receptor binding assays and behavioral models.

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